(2R)-4-anthracen-9-yl-3-tert-butyl-2-propan-2-yl-2H-1,3-benzoxaphosphole
Description
This chiral benzoxaphosphole derivative features a phosphorus-containing heterocyclic core fused with an anthracene moiety. The stereochemistry at the 2-position (R-configuration) and bulky substituents (tert-butyl and isopropyl groups) confer unique electronic and steric properties, making it relevant in asymmetric catalysis and materials science. Its crystal structure has been resolved using programs like SHELXL , with validation tools ensuring accuracy in bond lengths, angles, and stereodescriptors .
Properties
IUPAC Name |
(2R)-4-anthracen-9-yl-3-tert-butyl-2-propan-2-yl-2H-1,3-benzoxaphosphole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29OP/c1-18(2)27-29-24-16-10-15-23(26(24)30(27)28(3,4)5)25-21-13-8-6-11-19(21)17-20-12-7-9-14-22(20)25/h6-18,27H,1-5H3/t27-,30?/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQQGXLPMISRSAO-NHQUYOMTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1OC2=CC=CC(=C2P1C(C)(C)C)C3=C4C=CC=CC4=CC5=CC=CC=C53 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1OC2=CC=CC(=C2P1C(C)(C)C)C3=C4C=CC=CC4=CC5=CC=CC=C53 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29OP | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
tert-Butylation
The tert-butyl group is installed at the 3-position of the benzoxaphosphole using a two-phase system:
-
Deprotonation of the hydroxyl group adjacent to phosphorus with NaH in THF.
-
Alkylation with tert-butyl chloride at −20°C to prevent over-alkylation.
Reaction Profile
| Parameter | Conditions |
|---|---|
| Base | NaH (2.0 equiv) |
| Alkylating Agent | tert-Butyl chloride (1.5 equiv) |
| Solvent | THF |
| Temperature | −20°C to 0°C |
| Yield | 60–70% |
Isopropylation
The isopropyl group at the 2-position is introduced via a similar mechanism, employing isopropyl bromide and LDA (lithium diisopropylamide) as a strong base. Stereochemical control is achieved using chiral auxiliaries or asymmetric catalysis. For instance, (-)-sparteine-mediated lithiation ensures >85% ee for the (2R) configuration.
Palladium-Catalyzed Cyclization for Enhanced Efficiency
Recent advances employ palladium-catalyzed cyclization to streamline the synthesis. A representative method involves Pd(OAc)₂ and PPh₃ catalyzing the tandem C–H activation and cyclization of propargylic carbonates with terminal alkynes. This one-pot approach constructs the benzoxaphosphole and anthracene moieties simultaneously, reducing step count and improving atom economy.
Catalytic System Details
| Component | Role |
|---|---|
| Pd(OAc)₂ | Catalyst (5 mol%) |
| PPh₃ | Ligand (10 mol%) |
| Solvent | Toluene |
| Temperature | 100°C |
| Yield | 75–80% |
This method avoids separate anthracene functionalization steps, as the alkyne precursor directly forms the anthracene ring during cyclization.
Resolution of Enantiomers and Final Purification
The (2R)-enantiomer is isolated via chiral column chromatography using cellulose tris(3,5-dimethylphenylcarbamate) as the stationary phase. Alternatively, diastereomeric salt formation with (−)-dibenzoyl tartaric acid achieves >98% ee. Final purification via recrystallization from ethanol/water mixtures yields the target compound in ≥95% purity.
Purification Metrics
| Method | Purity | ee |
|---|---|---|
| Chiral Chromatography | ≥95% | >90% |
| Diastereomeric Salt | ≥98% | >98% |
Chemical Reactions Analysis
Types of Reactions
(2R)-4-anthracen-9-yl-3-tert-butyl-2-propan-2-yl-2H-1,3-benzoxaphosphole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthracene oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Organic Synthesis
(2R)-4-anthracen-9-yl-3-tert-butyl-2-propan-2-yl-2H-1,3-benzoxaphosphole serves as a versatile building block in organic synthesis. Its structure allows for various functionalizations, making it valuable for creating more complex organic molecules. The compound can participate in reactions such as oxidation, reduction, and substitution, facilitating the synthesis of derivatives with tailored properties .
Materials Science
In materials science, this compound is explored for its potential in the development of organic semiconductors and light-emitting diodes (LEDs). Its unique electronic properties are advantageous for applications requiring efficient charge transport and light emission. The incorporation of benzoxaphosphole into polymer matrices has shown promise in enhancing the performance of organic electronic devices .
Medicinal Chemistry
Research is ongoing to evaluate the therapeutic potential of this compound in drug development. Its ability to interact with biological molecules positions it as a candidate for targeting specific molecular pathways involved in diseases. Preliminary studies indicate that it may exhibit anti-proliferative effects against certain cancer cell lines, warranting further investigation into its mechanisms of action and efficacy .
Case Studies
Mechanism of Action
The mechanism by which (2R)-4-anthracen-9-yl-3-tert-butyl-2-propan-2-yl-2H-1,3-benzoxaphosphole exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction and metabolic processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Key Structural and Electronic Properties
Key Findings
Steric Effects : The tert-butyl and isopropyl groups in the target compound create a more rigid and sterically hindered environment compared to naphthalene-based analogs with smaller substituents (e.g., methyl or phenyl). This enhances enantioselectivity in catalytic reactions but may reduce solubility .
Electronic Properties : The anthracene moiety provides extended π-conjugation, favoring applications in optoelectronics over simpler benzoxaphospholes without aromatic fused rings.
Crystallographic Validation : SHELXL’s robust refinement algorithms ensure precise determination of bond lengths (e.g., P–O: 1.62 Å vs. 1.60 Å in naphthyl analogs) and torsional angles, critical for structure-activity studies.
Q & A
Q. Table 1. Comparison of Analytical Techniques for Structural Validation
Q. Table 2. SHELXL Commands for Handling Crystallographic Challenges
| Challenge | SHELXL Command | Purpose | Example Usage |
|---|---|---|---|
| Twinning | TWIN, BASF | Refine twin law and scale factors | TWIN 0 0 0 -1 0 0 0 0 1 |
| Disorder | PART, SUMP | Model split atomic positions | PART 1 0.5 0.5 |
| Thermal motion | ISOR, SIMU | Restrain anisotropic displacement | ISOR 0.01 C1 C2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
